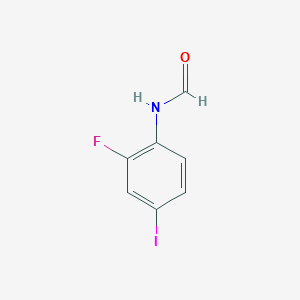
N-(2-fluoro-4-iodophenyl)formamide
Overview
Description
N-(2-fluoro-4-iodophenyl)formamide is an organic compound with the molecular formula C7H5FINO It is a derivative of phenylformamide, where the phenyl ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)formamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylformamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
N-(2-fluoro-4-iodophenyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be employed in the design of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-iodophenyl)formamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The electron-withdrawing nature of these substituents can modulate the compound’s reactivity and stability in biological systems .
Comparison with Similar Compounds
- 2-Fluoro-4-chlorophenylformamide
- 2-Fluoro-4-bromophenylformamide
- 2-Fluoro-4-methylphenylformamide
Comparison: N-(2-fluoro-4-iodophenyl)formamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated or brominated analogs, the iodine substituent provides higher molecular weight and different reactivity patterns, making it suitable for specific applications in synthesis and material science .
Properties
Molecular Formula |
C7H5FINO |
|---|---|
Molecular Weight |
265.02 g/mol |
IUPAC Name |
N-(2-fluoro-4-iodophenyl)formamide |
InChI |
InChI=1S/C7H5FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) |
InChI Key |
LGEPQFZGDQOFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
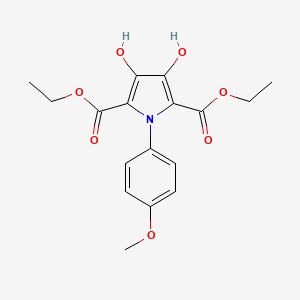

![1-[2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-one](/img/structure/B8664377.png)
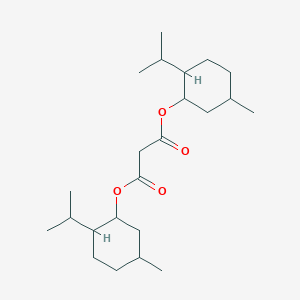
![1-methyl-4-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B8664407.png)
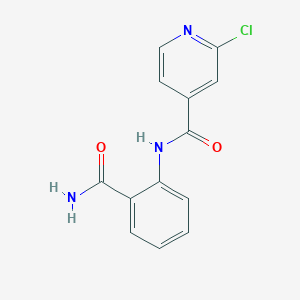

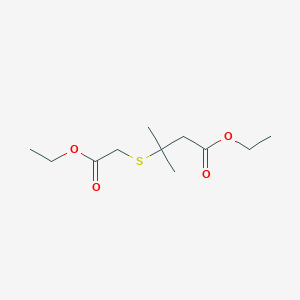
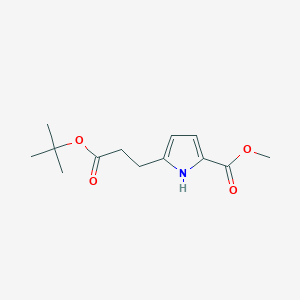
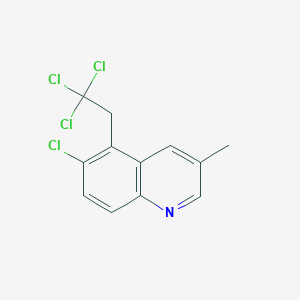

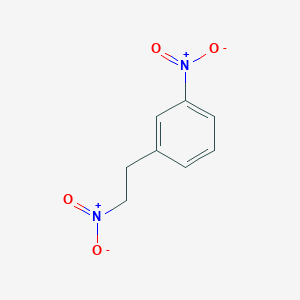
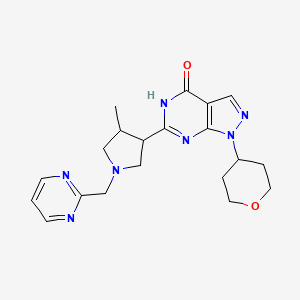
![N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide](/img/structure/B8664484.png)
